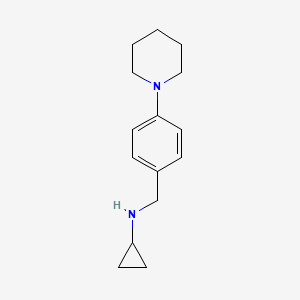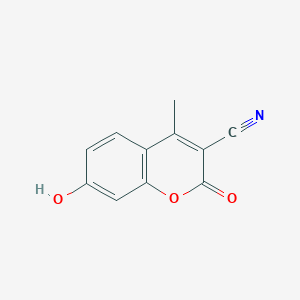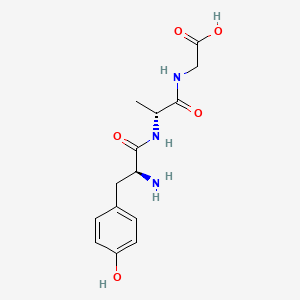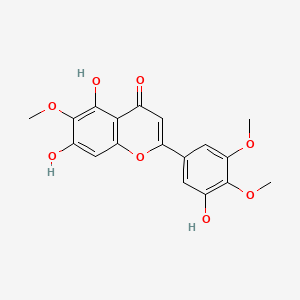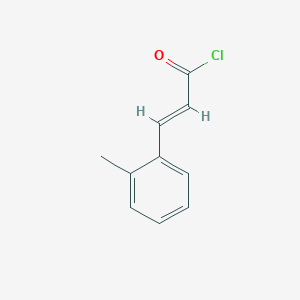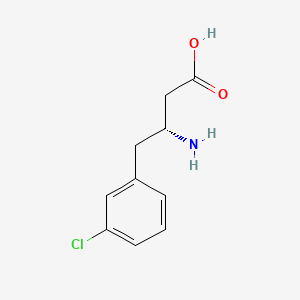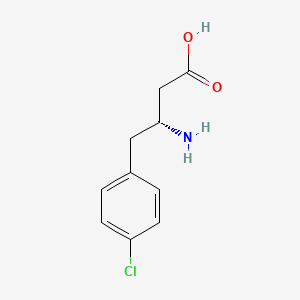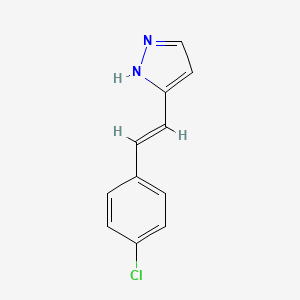
6-(4-Nitrophenyl)pyridazin-3-ol
Übersicht
Beschreibung
“6-(4-Nitrophenyl)pyridazin-3-ol” is a chemical compound with the molecular formula C10H7N3O3 . It is a derivative of pyridazine, which is a heterocyclic compound containing two adjacent nitrogen atoms .
Synthesis Analysis
The synthesis of pyridazine derivatives like “this compound” has been explored in various studies . Pyridazine-based systems have been utilized in medicinal chemistry against a range of biological targets and physiological effects .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms at the 1 and 2 positions .Chemical Reactions Analysis
Pyridazine derivatives have been shown to participate in a wide range of chemical reactions . For instance, the catalytic reduction of 4-nitrophenol has been used as a benchmark reaction to assess the activity of nanostructured materials .Wissenschaftliche Forschungsanwendungen
Chemical Reactivity and Synthesis
The reactivity of pyridazinone derivatives, including those related to 6-(4-Nitrophenyl)pyridazin-3-ol, has been a subject of study in synthetic chemistry. For instance, studies have shown that derivatives of pyridazinones, including those with nitrophenyl groups, can react with hydrazines under acidic conditions to yield various products such as hydrazones, pyrazolines, or pyridazinones, depending on the reaction conditions. This variability in product formation highlights the compound's utility in synthetic organic chemistry for generating diverse molecular structures (Figueroa et al., 2006). Similarly, the synthesis of pyridazine derivatives from 4-nitrophenyl-1-piperidinostyrene demonstrates the potential for creating complex molecules, including oxadiazole, 1,2,3-triazole, and 4-aminopyrazole derivatives, which could have various applications in material science and pharmaceutical research (Abdallah et al., 2007).
Molecular Structure Analysis
The study of molecular and crystal structures of compounds related to this compound provides insights into their physical and chemical properties. For example, the analysis of vibrational spectra, crystal structure, and quantum chemical calculations of nitrophenylpyridine derivatives reveals details about their molecular conformation and interactions, such as hydrogen bonding patterns, which are crucial for understanding their reactivity and potential applications in designing new materials or drugs (Kucharska et al., 2013).
Material Science and Engineering
In the field of materials science, pyridazine and pyridazinone derivatives, including those with 4-nitrophenyl groups, have been explored for their potential in creating new materials with desirable properties. For instance, the synthesis of novel thieno[2,3-c]pyridazines and their evaluation for antibacterial activity highlight the potential of these compounds in developing new antimicrobial materials or coatings, which could have significant implications in medical devices and healthcare settings (Al-Kamali et al., 2014).
Photophysical Properties and Photochemistry
The photophysical properties of nitrophenylpyridine derivatives have been investigated for their potential applications in photochemistry and photophysics. Studies on the intramolecular electron transfer in some nitrophenyldihydropyridines suggest their utility in designing new photoinduced electron-transfer systems, which could be valuable in developing novel photovoltaic materials or photochemical reaction catalysts (Fasani et al., 2006).
Wirkmechanismus
Target of Action
Pyridazinone derivatives, which include 6-(4-nitrophenyl)pyridazin-3-ol, have been shown to interact with a range of biological targets and physiological effects . For example, some pyridazinone derivatives have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Mode of Action
It’s known that pyridazinone derivatives can inhibit calcium ion influx . This suggests that this compound might interact with its targets by modulating ion channels, thereby affecting cellular processes that depend on calcium signaling.
Biochemical Pathways
Given the potential inhibition of calcium ion influx, it’s plausible that this compound could impact pathways related to calcium signaling, which plays a crucial role in numerous cellular processes, including muscle contraction, neurotransmitter release, and cell growth .
Result of Action
Given the potential inhibition of calcium ion influx, it’s plausible that this compound could affect various cellular processes that depend on calcium signaling .
Biochemische Analyse
Biochemical Properties
6-(4-Nitrophenyl)pyridazin-3-ol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby exhibiting anti-inflammatory properties . Additionally, it interacts with proteins involved in cell signaling, modulating their activity and influencing downstream effects .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in inflammatory responses, leading to reduced inflammation . Furthermore, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux .
Molecular Mechanism
The mechanism of action of this compound involves binding interactions with specific biomolecules. It inhibits certain enzymes by binding to their active sites, preventing their normal function . Additionally, it can activate or inhibit various signaling pathways by interacting with key proteins, leading to changes in gene expression and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound has been associated with sustained changes in cellular function, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as anti-inflammatory and antioxidant properties . At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, influencing the overall metabolic flux and levels of metabolites . The compound’s metabolism can lead to the formation of active or inactive metabolites, which further contribute to its biochemical effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The compound’s localization within subcellular structures can affect its interactions with biomolecules and its overall biochemical effects .
Eigenschaften
IUPAC Name |
3-(4-nitrophenyl)-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O3/c14-10-6-5-9(11-12-10)7-1-3-8(4-2-7)13(15)16/h1-6H,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBFYMXTFYZVAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=O)C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
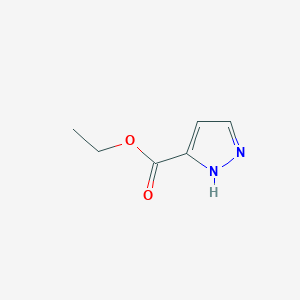

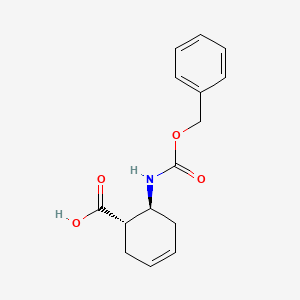
![N-methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine](/img/structure/B1353685.png)
